

In-Depth Technical Guide: 2,6-Dichloro-3-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2,6-Dichloro-3-(trifluoromethyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Dichloro-3-(trifluoromethyl)pyridine**, a key building block in modern medicinal chemistry. This document details its physicochemical properties, experimental protocols for its purification, and its significant role in the synthesis of advanced pharmaceutical agents.

Core Compound Properties

2,6-Dichloro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the chemical formula $C_6H_2Cl_2F_3N$. Its trifluoromethyl group and chlorine substituents impart unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Property	Value	Reference
Molecular Weight	215.99 g/mol	
CAS Number	55304-75-1	
Boiling Point	194-196 °C	
Density	2.008 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.4850	
Appearance	Clear, colorless liquid	

Synthesis and Purification

While a specific, detailed synthesis protocol for **2,6-Dichloro-3-(trifluoromethyl)pyridine** is not readily available in the public domain, general methods for the synthesis of trifluoromethylpyridines involve the chlorination and fluorination of picoline precursors. One common strategy involves the chlorine/fluorine exchange of a corresponding trichloromethylpyridine.

A general approach for the synthesis of related compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, involves the liquid-phase chlorination of a chloromethylpyridine to form a trichloromethylpyridine intermediate, followed by vapor-phase fluorination.^[1] Another method is the simultaneous vapor-phase chlorination and fluorination of picoline at high temperatures over a transition metal-based catalyst.^[1]

Experimental Protocol: Purification by Column Chromatography

A reported method for the purification of **2,6-Dichloro-3-(trifluoromethyl)pyridine** is through silica gel column chromatography.^[2]

Materials:

- Crude **2,6-Dichloro-3-(trifluoromethyl)pyridine**
- Silica gel (for column chromatography)

- Dichloromethane (DCM)
- Hexane
- Rotary evaporator
- Glass column for chromatography
- Collection flasks

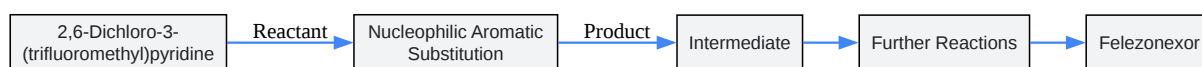
Procedure:

- Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
- Dissolve the crude **2,6-Dichloro-3-(trifluoromethyl)pyridine** in a minimal amount of dichloromethane.
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a solvent system of dichloromethane:hexane (1:4 v/v).^[2]
- Collect the fractions containing the purified product.
- Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified **2,6-Dichloro-3-(trifluoromethyl)pyridine**.

Application in Drug Development: Synthesis of Felezonexor

A significant application of **2,6-Dichloro-3-(trifluoromethyl)pyridine** is its use as a starting material in the synthesis of the novel Chromosome region maintenance 1 (CRM1) inhibitor, felezonexor.^[3] CRM1 is a key protein involved in the nuclear export of various tumor suppressor proteins, and its inhibition is a promising strategy in cancer therapy.

The synthesis of felezonexor from **2,6-Dichloro-3-(trifluoromethyl)pyridine** involves a multi-step reaction sequence. The initial step is a nucleophilic aromatic substitution reaction where one of the chlorine atoms on the pyridine ring is displaced.



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Synthesis workflow for Felezonexor.

Spectroscopic Data

Detailed experimental spectra for **2,6-Dichloro-3-(trifluoromethyl)pyridine** are not widely available. However, spectral data for isomeric compounds can provide useful reference points. For instance, the ^1H NMR and ^{13}C NMR spectra of 2,3-dichloro-5-(trifluoromethyl)pyridine and 2,6-dichloro-4-(trifluoromethyl)pyridine have been documented.[4][5] Mass spectrometry data for related compounds often show a characteristic isotopic pattern due to the presence of chlorine atoms.

Conclusion

2,6-Dichloro-3-(trifluoromethyl)pyridine is a valuable and versatile building block in medicinal chemistry. Its unique structural features make it an important precursor for the synthesis of complex pharmaceutical agents, most notably the CRM1 inhibitor felezonexor. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound, enabling a better understanding of its properties and applications in the development of novel therapeutics. Further research into detailed synthetic routes and comprehensive spectroscopic characterization will undoubtedly enhance its utility in the scientific community.

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